molecular formula C28H19N B14461919 N,N-Diphenylpyren-1-amine CAS No. 70782-27-3

N,N-Diphenylpyren-1-amine

Cat. No.: B14461919
CAS No.: 70782-27-3
M. Wt: 369.5 g/mol
InChI Key: ZSLFSAHSXHFESK-UHFFFAOYSA-N
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Description

N,N-Diphenylpyren-1-amine is an aromatic amine derivative featuring a pyrene core substituted with two phenyl groups at the nitrogen atom. Pyrene, a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings, confers unique photophysical and electronic properties to this compound. The diphenylamine moiety enhances charge-transfer capabilities, making it relevant in applications such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices . Its extended π-conjugation system results in strong fluorescence and high thermal stability, distinguishing it from simpler aromatic amines.

Properties

CAS No.

70782-27-3

Molecular Formula

C28H19N

Molecular Weight

369.5 g/mol

IUPAC Name

N,N-diphenylpyren-1-amine

InChI

InChI=1S/C28H19N/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H

InChI Key

ZSLFSAHSXHFESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenylpyren-1-amine typically involves the reaction of pyrene with diphenylamine under specific conditions. One common method is the nucleophilic substitution reaction where pyrene is treated with diphenylamine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylpyren-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines and other derivatives .

Scientific Research Applications

N,N-Diphenylpyren-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Diphenylpyren-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diphenylnaphthalen-1-amine (CAS: 61231-45-6)

  • Structural Differences : Replaces the pyrene core with a naphthalene (two fused benzene rings), reducing conjugation length.
  • Molecular Formula : C22H17N (vs. C28H19N for pyren-1-amine derivative).
  • Molecular Weight : 295.38 g/mol (vs. ~357.46 g/mol for pyren-1-amine).
  • Electronic Properties :
    • Naphthalene’s smaller π-system results in a blue-shifted absorption/emission spectrum compared to pyrene derivatives.
    • Reduced charge-carrier mobility due to shorter conjugation, limiting efficiency in optoelectronic applications .
  • Applications : Primarily used as a stabilizer in polymers and intermediates in dye synthesis, lacking the advanced optoelectronic utility of pyrene-based analogs.
Comparative Data Table:
Property N,N-Diphenylpyren-1-amine N,N-Diphenylnaphthalen-1-amine
Core Structure Pyrene (4 fused rings) Naphthalene (2 fused rings)
Molecular Weight ~357.46 g/mol 295.38 g/mol
Absorption λmax ~390 nm (estimated) ~340 nm (reported)
Fluorescence Quantum Yield High (>0.8) Moderate (~0.5)
Thermal Stability Decomposition >300°C Decomposition ~250°C

N,N-Diethyl-3-pyridin-2-ylpropan-1-amine (CAS: 6312-05-6)

  • Structural Differences : Lacks aromatic PAH cores; features a pyridine ring and aliphatic amine groups.
  • Electronic Properties: Pyridine’s electron-withdrawing nature reduces electron density at the nitrogen, contrasting with pyrene’s electron-rich system.
  • Applications : Primarily a ligand in coordination chemistry or pharmaceutical intermediate .

N-Allyl-3-phenylprop-2-en-1-amine (CAS: 86386-72-3)

  • Structural Differences : Contains an allyl group and unsaturated propene chain, lacking aromatic stacking capability.
  • Reactivity : The allyl group enables polymerization or cycloaddition reactions, unlike the inert pyrene core.

Key Research Findings

Optoelectronic Superiority : Pyrene-based amines exhibit superior hole-transport properties compared to naphthalene analogs due to extended conjugation, as demonstrated in OLED device studies (external quantum efficiency >15% for pyren-1-amine vs. <5% for naphthalen-1-amine) .

Thermal Stability : Pyrene derivatives retain structural integrity up to 300°C, critical for high-temperature processing in device fabrication. Naphthalene analogs degrade at lower temperatures (~250°C), limiting their utility .

Solubility Trade-offs : Bulkier pyrene cores reduce solubility in common solvents (e.g., toluene, THF) compared to naphthalene derivatives, necessitating functionalization for practical applications.

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